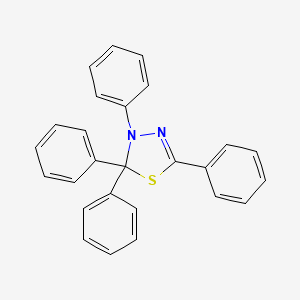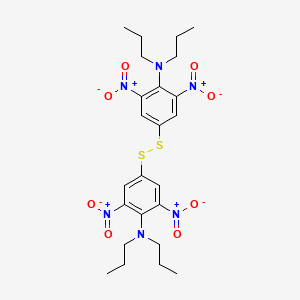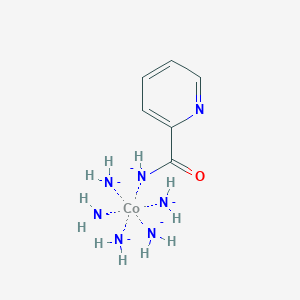
Azanide;cobalt;pyridine-2-carbonylazanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanide;cobalt;pyridine-2-carbonylazanide is a complex compound that features a coordination between cobalt and azanide ligands, with pyridine-2-carbonylazanide as a key structural component
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azanide;cobalt;pyridine-2-carbonylazanide typically involves the coordination of cobalt with azanide and pyridine-2-carbonylazanide ligands. One common method includes the reaction of cobalt salts with azanide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as acetonitrile or dimethyl sulfoxide can facilitate the dissolution and interaction of reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where cobalt salts are reacted with azanide and pyridine-2-carbonylazanide ligands in reactors designed to maintain specific temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: Azanide;cobalt;pyridine-2-carbonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state, often using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the azanide or pyridine-2-carbonylazanide ligands are replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt complexes in lower oxidation states.
Aplicaciones Científicas De Investigación
Azanide;cobalt;pyridine-2-carbonylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Mecanismo De Acción
The mechanism of action of azanide;cobalt;pyridine-2-carbonylazanide involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, facilitating electron transfer processes. The azanide and pyridine-2-carbonylazanide ligands can stabilize the cobalt center and influence its reactivity. These interactions can affect various biochemical pathways, making the compound useful in both catalytic and therapeutic applications.
Comparación Con Compuestos Similares
Cobalt(II) chloride: A simpler cobalt compound used in various chemical reactions.
Pyridine-2-carboxamide: A related pyridine derivative with different coordination properties.
Azanide complexes: Other azanide-containing compounds with varying metal centers.
Uniqueness: Azanide;cobalt;pyridine-2-carbonylazanide is unique due to its specific combination of ligands and cobalt center, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
51176-01-3 |
|---|---|
Fórmula molecular |
C6H15CoN7O-6 |
Peso molecular |
260.16 g/mol |
Nombre IUPAC |
azanide;cobalt;pyridine-2-carbonylazanide |
InChI |
InChI=1S/C6H6N2O.Co.5H2N/c7-6(9)5-3-1-2-4-8-5;;;;;;/h1-4H,(H2,7,9);;5*1H2/q;;5*-1/p-1 |
Clave InChI |
PRTVUHWZIGVWNG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=NC(=C1)C(=O)[NH-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




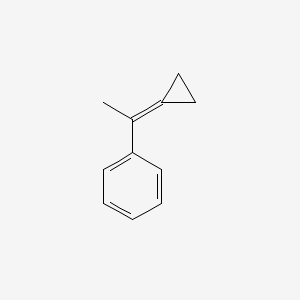
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)
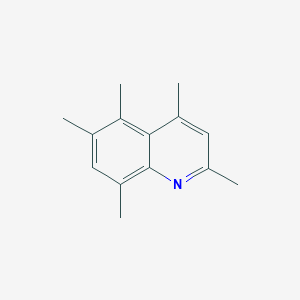

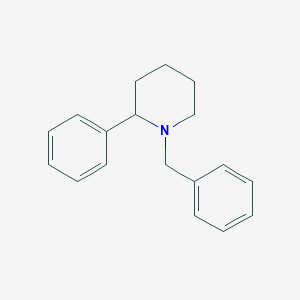
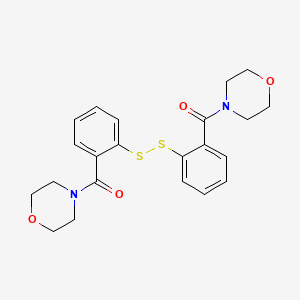
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
